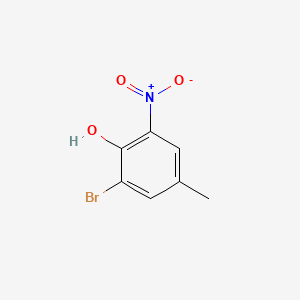

2-Bromo-4-methyl-6-nitrophenol

Beschreibung

Overview of Nitrophenol Derivatives in Academic Contexts

Nitrophenol derivatives are fundamental building blocks in organic synthesis and have been the subject of extensive academic research. researchgate.net Their versatile chemical nature allows for a variety of chemical transformations, making them valuable precursors in the production of more complex molecules. nih.gov In academic settings, nitrophenols are often used as model compounds to study various chemical phenomena, including reaction mechanisms, electronic effects of substituents, and intramolecular interactions. nih.gov The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical properties of the phenol (B47542) ring, enhancing its acidity and reactivity towards nucleophilic substitution.

The study of nitrophenol derivatives also extends to their environmental and biological implications. Researchers have investigated their potential as antimicrobial agents and their roles in various biochemical pathways. nih.gov Furthermore, the environmental fate of these compounds is an area of active investigation, with studies focusing on their biodegradation and potential for bioremediation. researchgate.net

Significance of Halogenation and Methylation in Nitrophenol Chemistry

The introduction of halogen atoms and methyl groups onto the nitrophenol scaffold profoundly alters its physicochemical properties and reactivity. Halogenation, the process of introducing one or more halogen atoms, can increase the lipophilicity of the molecule, which can in turn influence its biological activity and environmental distribution. allen.in The position of the halogen atom on the aromatic ring is crucial and can direct the outcome of subsequent chemical reactions. nih.gov

Methylation, the addition of a methyl group, also plays a significant role in modifying the characteristics of nitrophenol derivatives. The methyl group can exert steric and electronic effects, influencing the molecule's conformation and reactivity. In some instances, methylation can be a metabolic pathway for the detoxification of halogenated phenols in biological systems. nih.gov The interplay between halogenation and methylation allows for the fine-tuning of the properties of nitrophenol derivatives for specific research and industrial applications.

The table below summarizes the key properties of 2-Bromo-4-methyl-6-nitrophenol.

| Property | Value |

| CAS Number | 20039-91-2 |

| Molecular Formula | C7H6BrNO3 |

| Molecular Weight | 232.03 g/mol scbt.com |

| IUPAC Name | This compound |

This table presents key identifiers for the compound of interest.

A common synthetic route to this compound involves the nitration of 2-bromo-4-methylphenol (B149215). chemicalbook.com This reaction typically utilizes a mixture of nitric acid and sulfuric acid to introduce the nitro group onto the phenol ring. chemicalbook.com

The physical and chemical properties of this compound are presented in the following table.

| Property | Value |

| logP (Octanol/Water Partition Coefficient) | 3.0 (Predicted) uni.lu |

| Water Solubility (log10WS) | Not available |

| Boiling Point (Tboil) | Not available |

| Melting Point (Tfus) | Not available |

Research Gaps and Future Directions in this compound Studies

While the synthesis and basic properties of this compound are documented, there is a noticeable gap in the literature regarding its specific applications and detailed research findings. Much of the available information is in the context of chemical supplier catalogs and general descriptions of related compounds.

Future research could focus on several key areas:

Exploration of Biological Activity: Given that many halogenated nitrophenols exhibit biological activity, a thorough investigation into the antimicrobial, antifungal, or other pharmacological properties of this compound is warranted. nih.gov

Application in Organic Synthesis: A more detailed exploration of its utility as an intermediate in the synthesis of novel compounds could be a fruitful area of research. The specific arrangement of the bromo, methyl, and nitro groups may offer unique reactivity that could be exploited in the creation of complex molecules.

Material Science Applications: The potential for this compound to be used in the development of new materials, such as dyes, pigments, or polymers, remains largely unexplored. mdpi.com

Detailed Physicochemical Characterization: A comprehensive experimental determination of its physical and chemical properties would be valuable for any future research and application development.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMPSIRCVCUHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942040 | |

| Record name | 2-Bromo-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20039-91-2 | |

| Record name | Phenol, 2-bromo-4-methyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020039912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20039-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Methyl 6 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the carbon skeleton and the chemical environment of protons can be obtained.

The ¹H NMR spectrum of 2-Bromo-4-methyl-6-nitrophenol, recorded in deuterated chloroform (B151607) (CDCl₃), provides key insights into its structure. cdnsciencepub.com The aliphatic region of the spectrum displays a doublet for the methyl (CH₃) protons at a chemical shift of approximately 2.35 ppm. cdnsciencepub.com This signal's coupling to an aromatic proton results in the observed splitting pattern.

In the aromatic region, two distinct signals are observed. A doublet corresponding to the proton at position 3 (3-H) appears at approximately 7.70 ppm. cdnsciencepub.com Another signal, a doublet of doublets, is found at around 7.89 ppm and is assigned to the proton at position 5 (5-H). cdnsciencepub.com A broad singlet, indicative of the acidic phenolic proton (OH), is observed significantly downfield at about 10.97 ppm. cdnsciencepub.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.35 | d | 0.78 |

| 3-H | 7.70 | d | 1.00 |

| 5-H | 7.89 | dd | 1.00 and 0.78 |

| OH | 10.97 | br s | - |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, the spectrum reveals six distinct signals for the aromatic carbons and one for the methyl carbon. cdnsciencepub.com

The methyl carbon (CH₃) resonates at approximately 20.0 ppm. cdnsciencepub.com The carbon atom bearing the bromine (C-2) is observed at around 112.8 ppm. cdnsciencepub.com The signal for the carbon at position 5 (C-5) appears at 124.0 ppm, while the carbon attached to the methyl group (C-4) is found at 130.6 ppm. cdnsciencepub.com The carbon atom bearing the nitro group (C-6) resonates at 133.8 ppm, and the carbon attached to the hydroxyl group (C-1) is the most deshielded, appearing at 150.0 ppm. cdnsciencepub.com The signal for C-3 is located at 141.7 ppm. cdnsciencepub.com

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ | 20.0 |

| C-2 | 112.8 |

| C-5 | 124.0 |

| C-4 | 130.6 |

| C-6 | 133.8 |

| C-3 | 141.7 |

| C-1 | 150.0 |

While specific 2D NMR data for this compound is not detailed in the provided search results, the application of techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the structural assignments. liverpool.ac.uke-bookshelf.deresearchgate.net

A COSY experiment would definitively establish the coupling relationships between the aromatic protons. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. An HMBC experiment would reveal long-range correlations between protons and carbons, providing further evidence for the connectivity of the molecule, for instance, by showing correlations from the methyl protons to the C-3, C-4, and C-5 carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.govspectrabase.com

The presence of a nitro (NO₂) group in this compound is confirmed by characteristic strong absorption bands in the IR spectrum. Nitro compounds typically exhibit two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, the asymmetric stretching vibration usually appears in the range of 1500-1570 cm⁻¹, and the symmetric stretch is observed between 1300 cm⁻¹ and 1370 cm⁻¹. The IR spectrum of a related compound, 2-chloro-4-methyl-6-nitrophenol, shows absorptions at 1540 cm⁻¹ and 1360 cm⁻¹, which are characteristic of the NO₂ group. cdnsciencepub.com

The phenolic hydroxyl (O-H) group gives rise to a characteristic broad absorption band in the IR spectrum due to hydrogen bonding. pressbooks.pubuomustansiriyah.edu.iq This band is typically observed in the region of 3200-3600 cm⁻¹. uomustansiriyah.edu.iq The broadness of the peak is a key indicator of the presence of a hydroxyl group involved in intermolecular or intramolecular hydrogen bonding. In phenols, a strong C-O stretching absorption is also expected around 1230 cm⁻¹. uomustansiriyah.edu.iq

Aromatic Ring Vibrations

The vibrational characteristics of the aromatic ring in this compound are revealed through infrared (IR) spectroscopy. The substitution pattern on the benzene (B151609) ring, featuring hydroxyl, nitro, methyl, and bromo groups, results in a complex but interpretable spectrum. The vibrations of the aromatic nucleus are sensitive to the electronic and steric effects of these substituents.

Key aromatic ring vibrations include C-H and C=C stretching, as well as in-plane and out-of-plane bending modes. Experimental data from Attenuated Total Reflectance (ATR) FT-IR spectroscopy shows significant absorption bands. rsc.org The region from 1620 to 1534 cm⁻¹ is characteristic of the C=C stretching vibrations within the aromatic ring. rsc.org The presence of multiple substituents influences the exact position and intensity of these peaks. The nitro group (NO₂), being a strong electron-withdrawing group, significantly perturbs the electron distribution in the ring, affecting these vibrational frequencies.

Computational methods, such as Density Functional Theory (DFT), are often used to complement experimental data by calculating theoretical vibrational frequencies. researchgate.net Studies on similar substituted phenols show a high degree of correlation between DFT-calculated spectra and experimental FT-IR and FT-Raman spectra, aiding in the precise assignment of each vibrational mode. researchgate.netrsc.org For this compound, the aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern, would be expected at lower wavenumbers.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3440 | O-H Stretching | rsc.org |

| 1734 | Overtone/Combination Band | rsc.org |

| 1620 | Aromatic C=C Stretching | rsc.org |

| 1534 | Asymmetric NO₂ Stretching / Aromatic C=C Stretching | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₇H₆BrNO₃) is 232.03 g/mol . chemicalbook.comscbt.com

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS analysis in negative ion mode can detect the deprotonated molecule, [M-H]⁻. Experimental data has shown the detection of this ion at an m/z of 229.9449. rsc.org This value is in excellent agreement with the theoretical exact mass of the [C₇H₅BrNO₃]⁻ ion, which is calculated to be 229.9458, confirming the molecular formula. rsc.org Such precise measurements are crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for the [M-H]⁻ Ion of this compound

| m/z | |

|---|---|

| Experimental | 229.9449 |

| Theoretical | 229.9458 |

Source: rsc.org

Under electron ionization (EI) conditions, this compound undergoes characteristic fragmentation, providing valuable structural clues. The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral losses.

Common fragmentation pathways for nitrophenols include:

Loss of the Nitro Group: A primary fragmentation event often involves the cleavage of the C-N bond, leading to the loss of a nitro group (•NO₂, 46 Da).

Loss of Nitric Oxide: The molecular ion can rearrange and lose nitric oxide (•NO, 30 Da), followed by the loss of a carbonyl group (CO, 28 Da).

Loss of Halogen: The C-Br bond can cleave to release a bromine radical (•Br), which exists as two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, leading to a characteristic doublet signal for bromine-containing fragments.

Benzylic Cleavage: Loss of a hydrogen radical from the methyl group can occur to form a stable benzylic cation.

The analysis of these fragmentation patterns allows for the confirmation of the presence and position of the various functional groups on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The substituted benzene ring in this compound contains several groups that influence its absorption of ultraviolet and visible light.

Nitroaromatic compounds are well-known chromophores, meaning they are responsible for the molecule's color by absorbing light in the visible or near-UV region. odu.eduresearchgate.net The primary chromophore in this compound is the nitrophenol system itself. The benzene ring's π-system, conjugated with the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl group (-OH), facilitates π→π* and n→π* electronic transitions. These transitions are responsible for the characteristic light absorption of nitrophenols. bachem.com The presence of the bromine atom and the methyl group act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity (ε) of the primary chromophore. researchgate.net

The UV-Vis spectrum of nitrophenols is highly sensitive to the pH of the solution. researchgate.net In acidic or neutral solutions, this compound exists in its protonated form. In a basic medium, the acidic phenolic proton is abstracted, forming the corresponding phenolate (B1203915) anion.

This deprotonation has a significant effect on the electronic structure of the chromophore. The resulting phenolate anion is a much stronger electron-donating group than the neutral hydroxyl group. This increased electron-donating ability enhances the conjugation across the molecule, extending from the negative oxygen atom to the electron-withdrawing nitro group. This extension of the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Consequently, less energy is required for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength. This phenomenon is known as a bathochromic shift, or red shift. For example, studies on 4-nitrophenol (B140041) show its absorption peak shifts from around 318 nm in its neutral form to 400 nm for the phenolate ion in a basic solution. researchgate.net A similar bathochromic shift is expected for this compound, making its UV-Vis spectrum a useful indicator of the protonation state of the phenolic group.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is a powerful analytical technique for determining the solid-state structure of a crystalline compound, providing precise information about bond lengths, bond angles, and intermolecular interactions. This method allows for the unambiguous determination of the three-dimensional arrangement of atoms and molecules in a crystal lattice.

For this compound, a single-crystal X-ray diffraction analysis would yield detailed insights into its molecular geometry. Such a study would confirm the planar nature of the benzene ring and provide precise measurements of the bond lengths between the carbon atoms of the ring and the various substituents (bromo, methyl, nitro, and hydroxyl groups). Furthermore, the analysis would reveal the bond angles between these substituents and the aromatic ring, offering a comprehensive picture of the molecule's steric and electronic properties in the solid state.

A critical aspect that would be elucidated by X-ray diffraction is the nature and extent of intermolecular interactions. Hydrogen bonding, particularly involving the phenolic hydroxyl group and the nitro group, is expected to play a significant role in the crystal packing of this compound. The study would identify the hydrogen bond donors and acceptors and measure the distances and angles of these bonds, which are crucial for understanding the physical properties of the compound, such as its melting point and solubility.

A hypothetical data table that would be generated from a single-crystal X-ray diffraction study is presented below to illustrate the type of information that would be obtained.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 12.123 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 985.4 |

| Z | 4 |

Complementary Spectroscopic Methods (e.g., Raman, EPR)

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the functional groups and molecular structure of a compound. It is complementary to infrared (IR) spectroscopy. While no specific Raman spectrum for this compound is available in the reviewed literature, the expected characteristic vibrational frequencies can be inferred from data on related compounds. sigmaaldrich.comspectrabase.com

The Raman spectrum of this compound would be expected to show distinct peaks corresponding to its various functional groups. The nitro group typically displays a strong symmetric stretching vibration. The aromatic ring vibrations would also be prominent, and the carbon-bromine bond would exhibit a characteristic stretching frequency. The methyl and hydroxyl groups would also have their own characteristic Raman signals.

The following table summarizes the expected Raman vibrational frequencies for the key functional groups in this compound based on analogous compounds.

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Nitro (NO₂) | ~1350 | Symmetric Stretch |

| Nitro (NO₂) | ~1520 | Asymmetric Stretch |

| Carbon-Bromine (C-Br) | ~550 | Stretch |

| Methyl (C-H) | 2850-3000 | Stretch |

| Phenolic (O-H) | 3200-3600 | Stretch |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal ions. In its ground state, this compound is a diamagnetic molecule with all its electrons paired. Therefore, it would be EPR-silent and would not produce an EPR spectrum.

However, EPR spectroscopy could be a valuable tool for studying any paramagnetic species that might be formed from this compound under specific conditions. For instance, if the compound were to be subjected to gamma irradiation, it could potentially lead to the formation of radical species. researchgate.net An EPR study of such radicals would provide information about their electronic structure and environment. To date, no EPR studies on radical species derived from this compound have been reported in the examined literature.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Methyl 6 Nitrophenol

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity, primarily through its susceptibility to reduction.

The transformation of the nitro group into an amino group is a fundamental reaction for nitrophenolic compounds. This reduction is a key step in the synthesis of various important intermediates. The general reaction involves the conversion of the nitro group to a primary amine, which drastically alters the compound's electronic properties and reactivity.

Commonly, this reduction is achieved using reducing agents like sodium borohydride (NaBH₄) in the presence of a metal catalyst. researchgate.net The resulting product, 2-amino-6-bromo-4-methylphenol, possesses an electron-donating amino group, which makes the aromatic ring more susceptible to electrophilic substitution.

Table 1: Reagents for Nitro Group Reduction

| Reagent | Product | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) / Metal Catalyst | 2-amino-6-bromo-4-methylphenol | Common and effective method for reducing nitrophenols. researchgate.net |

| Catalytic Hydrogenation (H₂, Pd/C) | 2-amino-6-bromo-4-methylphenol | A widely used industrial method for nitro group reduction. |

The catalytic reduction of nitrophenols, often studied using 4-nitrophenol (B140041) as a model, proceeds through a well-established multi-electron pathway. smolecule.com The reaction is typically catalyzed by metal nanoparticles, such as gold (Au), silver (Ag), or palladium (Pd). researchgate.netresearchgate.net

The mechanism involves the following key steps:

Adsorption: Both the nitrophenol and the reducing agent (e.g., BH₄⁻) adsorb onto the surface of the metal catalyst.

Electron Transfer: The catalyst facilitates the transfer of electrons from the borohydride to the nitro group.

Intermediate Formation: The reduction proceeds through distinct intermediates, including a nitroso and a hydroxylamine derivative, before the final amino product is formed. smolecule.comnih.gov

Desorption: The final amino derivative desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Reactivity of the Bromine Substituent

The bromine atom at the 2-position is a versatile handle for introducing further molecular complexity through substitution and coupling reactions.

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of a strong electron-withdrawing nitro group ortho to the bromine atom in 2-bromo-4-methyl-6-nitrophenol activates the ring for nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, particularly onto the nitro group, which stabilizes it. Subsequent departure of the bromide ion yields the substituted product.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Methoxide (CH₃O⁻) | 2-methoxy-4-methyl-6-nitrophenol |

| Ammonia (NH₃) | 2-amino-4-methyl-6-nitrophenol |

The bromine substituent readily participates in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions typically follow a common catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.canih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound. libretexts.org

Stille Coupling: In this reaction, the aryl bromide is coupled with an organotin compound. libretexts.org

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. youtube.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a combination of palladium and copper catalysts. libretexts.org

The reactivity of the halogen in these coupling reactions generally follows the order I > Br > Cl. libretexts.org Therefore, the bromo-substituent in this compound is an excellent substrate for these transformations.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is an acidic, activating group that directs electrophilic substitution to the ortho and para positions. byjus.com It can also be deprotonated to form a highly reactive phenoxide ion.

The hydroxyl group can undergo various reactions, including:

Etherification: Reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) yields an ether. For instance, reacting 2-bromo-6-nitrophenol with chlorodifluoromethane in the presence of a base like sodium hydroxide results in the formation of 2-bromo-1-(difluoromethoxy)-3-methyl-5-nitrobenzene. googleapis.com

Esterification: Reaction with an acid chloride or anhydride produces a phenolic ester.

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group. byjus.com However, in this compound, the available positions are already substituted. Further substitution would require forcing conditions and would be influenced by the directing effects of all existing substituents.

The acidity of the phenolic proton is enhanced by the electron-withdrawing nitro and bromo substituents. This increased acidity facilitates the formation of the corresponding phenoxide ion, which is an even more powerful activating group and a potent nucleophile in its own right.

Oxidation Reactions to Quinone Derivatives

The phenolic hydroxyl group of this compound can undergo oxidation to form quinone derivatives, a common reaction for phenols, particularly those susceptible to oxidation like hydroquinones. researchgate.net This transformation typically requires strong oxidizing agents. The presence of substituents on the aromatic ring influences the reaction's feasibility and the structure of the resulting quinone. For sterically hindered phenols, reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or metal-based oxidants are often employed. researchgate.net

The oxidation of this compound is expected to yield a substituted benzoquinone. Depending on the reaction conditions, the nitro group may be displaced or retained. A plausible product is 2-bromo-6-methyl-1,4-benzoquinone, formed through the oxidation of the hydroxyl group and subsequent loss of the nitro group. The reaction proceeds through intermediates that can be stabilized by the existing ring substituents.

Table 1: Potential Oxidizing Agents for Phenol (B47542) to Quinone Conversion

| Oxidizing Agent | Typical Conditions | Plausible Product from this compound |

|---|---|---|

| Chromic acid (Na₂Cr₂O₇/H₂SO₄) | Aqueous acid | 2-Bromo-6-methyl-1,4-benzoquinone |

| Fremy's salt (Potassium nitrosodisulfonate) | Aqueous solution, mild conditions | 2-Bromo-6-methyl-1,4-benzoquinone |

Esterification and Etherification Reactions

The hydroxyl group of this compound serves as a key site for esterification and etherification reactions, allowing for the synthesis of various derivatives.

Esterification: Phenolic esters can be synthesized by reacting this compound with carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. The base neutralizes the HCl byproduct and activates the phenol. The reactivity may be somewhat diminished due to the electron-withdrawing effects of the nitro and bromo groups and potential steric hindrance.

Etherification: The Williamson ether synthesis is the most prominent method for preparing ethers from phenols. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the phenol with a strong base (e.g., sodium hydride, sodium hydroxide) to form the corresponding phenoxide ion. byjus.comyoutube.comyoutube.com This phenoxide then acts as a nucleophile, attacking a primary alkyl halide or other substrate with a good leaving group in an SN2 reaction. masterorganicchemistry.comwikipedia.org Due to the steric hindrance from the adjacent bromo and nitro groups, the reaction works most efficiently with unhindered alkylating agents like methyl iodide or benzyl bromide. masterorganicchemistry.com

Influence of Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is dictated by the electronic properties of its four substituents: hydroxyl (-OH), bromo (-Br), methyl (-CH₃), and nitro (-NO₂). These groups can be classified based on their ability to activate or deactivate the ring and their directing effects (ortho, para, or meta).

Hydroxyl (-OH) Group: The -OH group is a powerful activating group. It strongly donates electron density to the ring through resonance (a +R effect), which greatly outweighs its inductive electron withdrawal (-I effect). It is a potent ortho, para-director, stabilizing the carbocation intermediate formed during electrophilic attack at these positions. byjus.com

Methyl (-CH₃) Group: The alkyl group is a weakly activating group that donates electron density primarily through an inductive effect (+I effect) and hyperconjugation. It is also an ortho, para-director.

Bromo (-Br) Group: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect). However, they are ortho, para-directing because their ability to donate a lone pair of electrons via resonance (+R effect) can stabilize the intermediate carbocation when attack occurs at the ortho and para positions.

Nitro (-NO₂) Group: The -NO₂ group is a very strong deactivating group. It powerfully withdraws electron density from the ring through both a strong inductive effect (-I) and a strong resonance effect (-R). It is a meta-director because it significantly destabilizes the intermediates formed from ortho and para attack.

Mechanistic Studies of Key Transformations

Reaction Kinetics and Thermodynamics

The kinetics of reactions involving this compound are largely governed by the principles of electrophilic aromatic substitution. The rate-determining step in these reactions is the initial attack of the electrophile on the aromatic ring to form a high-energy carbocation intermediate, known as an arenium ion or Wheland intermediate. lumenlearning.comlibretexts.orgmasterorganicchemistry.com The stability of this intermediate, and the transition state leading to it, determines the activation energy and thus the reaction rate. lumenlearning.comlibretexts.org

The presence of the strongly activating -OH group suggests that the molecule will react faster than benzene, but the cumulative deactivating effect of the -NO₂ and -Br groups will make it significantly less reactive than phenol itself. Any electrophilic substitution will be slower than on a phenol ring lacking these deactivating groups.

Thermodynamic data for the compound provides insight into its stability and energy of formation. While experimental kinetic data is sparse, predicted thermodynamic properties are available.

Table 3: Predicted Thermodynamic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | -80.91 | kJ/mol |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -156.4 ± 5.6 | kJ/mol |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 32.25 | kJ/mol |

Data sourced from Cheméo. chemeo.com

Transition State Analysis

A deeper understanding of the reactivity and regioselectivity of this compound can be achieved by analyzing the transition state of its reactions, particularly electrophilic aromatic substitution. According to the Hammond postulate, the structure and energy of the transition state for the rate-determining step resemble that of the high-energy Wheland intermediate. lumenlearning.comlibretexts.org Therefore, analyzing the stability of possible Wheland intermediates provides a qualitative picture of the transition state energies.

When an electrophile attacks the ring, a positive charge develops that is delocalized through resonance.

Attack at C-3 (ortho to -OH and -CH₃): This position is sterically hindered and already substituted with a bromine atom.

Attack at C-5 (para to -OH, ortho to -CH₃): This position is also substituted with a methyl group.

Attack at the remaining unsubstituted carbon: The only available position for substitution is C-5 (meta to the -NO₂ group, ortho to the -CH₃ group).

Computational Chemistry and Theoretical Studies of 2 Bromo 4 Methyl 6 Nitrophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between accuracy and computational cost. DFT calculations for 2-Bromo-4-methyl-6-nitrophenol would involve modeling its behavior based on its electron density.

A fundamental step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves calculating the molecular energy at various atomic arrangements to find the configuration with the lowest energy, or the ground state. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the phenol (B47542) ring and its substituents (bromo, methyl, nitro, and hydroxyl groups).

Conformational analysis, an extension of geometry optimization, would explore different spatial orientations of the substituents, particularly the hydroxyl (-OH) and nitro (-NO₂) groups, to identify the most stable conformer and the energy barriers between different conformations. While specific optimized geometry data for this compound is not available in the cited literature, the general methodology is well-documented for similar phenol derivatives.

Table 1: Representative Geometric Parameters for DFT Analysis (Note: This table is illustrative of the types of data obtained from a DFT geometry optimization. Specific values for this compound are not available in the reviewed literature.)

| Parameter | Description | Typical Expected Outcome |

| Bond Lengths (Å) | ||

| C-Br | Carbon-Bromine bond length | ~1.85 - 1.95 |

| C-N | Carbon-Nitro group bond length | ~1.45 - 1.55 |

| O-H | Hydroxyl group O-H bond length | ~0.96 - 1.00 |

| C-C (ring) | Aromatic ring Carbon-Carbon bond lengths | ~1.38 - 1.42 |

| **Bond Angles (°) ** | ||

| C-C-Br | Angle involving the bromine substituent | ~118 - 122 |

| C-C-N | Angle involving the nitro substituent | ~117 - 121 |

| C-O-H | Angle of the hydroxyl group | ~105 - 110 |

DFT is used to calculate the electronic properties of a molecule, providing insights into its reactivity and kinetic stability. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

HOMO: Represents the orbital from which the molecule is most likely to donate electrons in a chemical reaction. Its energy level is related to the molecule's ionization potential and nucleophilicity. ossila.comyoutube.com

LUMO: Represents the orbital that is most likely to accept electrons. Its energy level is related to the electron affinity and electrophilicity of the molecule. ossila.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. wikipedia.org A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the electron-withdrawing nature of the nitro and bromo groups and the electron-donating nature of the methyl and hydroxyl groups would influence the energies of these orbitals.

Table 2: Frontier Molecular Orbital Parameters (Note: This table illustrates the parameters derived from a HOMO-LUMO analysis. Specific energy values for this compound are not available in the reviewed literature.)

| Parameter | Symbol | Description | Significance |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | Energy difference between LUMO and HOMO (ELUMO - EHOMO). | Indicator of chemical reactivity and stability. |

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is carried out to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to determine the frequencies of its fundamental vibrational modes.

Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. researchgate.net These theoretical frequencies are often scaled by an empirical factor to correct for systematic errors in the computational method and to improve agreement with experimental spectra. epa.govscirp.org While experimental spectra for related compounds are available, a specific theoretical vibrational analysis for this compound has not been reported in the surveyed literature.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

QSAR and QSPR are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are statistical in nature and are built by finding a mathematical relationship between calculated molecular descriptors and an observed property.

For a compound like this compound, a QSAR study might be used to predict its toxicity or other biological effects based on its structural features. nih.govnih.gov Descriptors used in such models often include:

Physicochemical descriptors: Such as the octanol-water partition coefficient (logP) and acid dissociation constant (pKa).

Electronic descriptors: Derived from quantum chemical calculations, including HOMO/LUMO energies, dipole moment, and atomic charges.

Topological descriptors: Numerical values derived from the graph representation of the molecule.

Although general QSAR studies on nitrophenol derivatives exist, specific models developed for or including this compound are not detailed in the available research. nih.govnih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. An MD simulation for this compound would involve calculating the trajectories of its atoms by numerically solving Newton's equations of motion.

Such simulations can provide insights into the dynamic behavior of the molecule, such as its conformational changes, interactions with solvent molecules (e.g., water), and its behavior in larger systems like biological membranes or polymers. nih.govresearchgate.net While MD simulations are a powerful tool for studying substituted phenols in various environments, specific studies focusing on the dynamics of isolated or solvated this compound are not present in the reviewed scientific literature.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are used to predict various spectroscopic properties. Beyond the vibrational spectra (IR and Raman) mentioned earlier, these methods can predict:

UV-Vis Spectra: By calculating the energies of electronic transitions, primarily the HOMO to LUMO transition, TD-DFT can predict the absorption wavelengths in the ultraviolet-visible range.

NMR Spectra: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) by calculating the magnetic shielding around each nucleus.

These predicted spectra are invaluable for interpreting and assigning experimental data. While computational prediction of spectra is a standard practice, specific published predictions for this compound were not found. researchgate.net

Reaction Mechanism Modeling using Computational Approaches

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions involving this compound at the molecular level. While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the reaction mechanisms can be effectively modeled using established theoretical approaches. These methods, widely applied to similar nitrophenol and bromophenol derivatives, offer profound insights into reaction pathways, transition states, and the electronic factors governing reactivity.

The primary computational tool for such investigations is Density Functional Theory (DFT). DFT methods are favored for their balance of computational cost and accuracy in describing the electronic structure of organic molecules. By employing various functionals and basis sets, researchers can construct a detailed potential energy surface for a given reaction. This allows for the identification of the most energetically favorable reaction pathways.

A significant area of interest for computational modeling would be the further electrophilic aromatic substitution on the this compound ring. The existing substituents—a bromine atom, a methyl group, and a nitro group—exert distinct electronic and steric influences, directing the position of subsequent electrophilic attacks. Computational models can quantify the activation energies for substitution at the remaining available positions on the aromatic ring, thus predicting the regioselectivity of reactions such as further nitration, halogenation, or sulfonation. These calculations typically involve modeling the formation of the sigma complex (also known as the Wheland intermediate) and locating the transition state leading to its formation.

Furthermore, the reactivity of the phenolic hydroxyl group can be explored through computational chemistry. For instance, the acidity of the phenol can be calculated and compared with experimental pKa values. Reaction mechanisms such as etherification or esterification, which involve the hydroxyl group, can also be modeled to understand the transition state geometries and activation barriers.

The table below summarizes key parameters that are typically calculated in computational studies of reaction mechanisms for compounds analogous to this compound. These parameters are crucial for understanding and predicting the chemical behavior of the molecule.

| Calculated Parameter | Significance in Reaction Mechanism Modeling | Typical Computational Method |

| Activation Energy (Ea) | Determines the rate of a chemical reaction. A lower activation energy corresponds to a faster reaction. | DFT, Ab initio methods |

| Transition State Geometry | Represents the highest energy point along the reaction coordinate and provides insight into the structure of the activated complex. | DFT, Ab initio methods |

| Reaction Enthalpy (ΔH) | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). | DFT, Ab initio methods |

| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. | DFT, Ab initio methods |

| Molecular Orbital Energies (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity, particularly in electrophilic and nucleophilic attacks. | DFT, Hartree-Fock |

| Natural Bond Orbital (NBO) Analysis | Provides information about charge distribution, hybridization, and intramolecular interactions, which influence reaction pathways. | NBO analysis performed on a DFT or ab initio wavefunction |

By applying these computational techniques, a comprehensive and predictive understanding of the chemical reactivity of this compound can be achieved, guiding synthetic efforts and the development of new applications for this compound.

Environmental Fate and Degradation Studies of Nitrophenols General with Implications for 2 Bromo 4 Methyl 6 Nitrophenol

Sources and Pathways of Environmental Release of Nitrophenols

Nitrophenols are not known to occur naturally; their presence in the environment is a result of human activities. cdc.gov The primary routes of release are linked to industrial production and use, as well as secondary formation from other chemicals in the environment. cdc.govtidjma.tn

The principal source of nitrophenol contamination is industrial manufacturing and processing. cdc.govtidjma.tn These compounds are crucial intermediates in the synthesis of a wide array of commercial products, including:

Dyes and Pigments cdc.govllojibwe.org

Pesticides and Fungicides cdc.govnih.gov

Pharmaceuticals tidjma.tnnih.gov

Rubber and Leather Chemicals cdc.govllojibwe.org

Explosives tidjma.tn

Wastewater from these manufacturing facilities can contain significant concentrations of nitrophenols, which may be discharged into municipal sewer systems or directly into surface waters. tidjma.tn Effluents from industries such as iron and steel manufacturing, pharmaceutical production, and rubber processing have been found to contain 2-nitrophenol (B165410) and 4-nitrophenol (B140041).

Beyond direct industrial discharge, nitrophenols enter the environment through indirect pathways.

Agricultural Runoff: The use of certain pesticides, such as methyl parathion, can lead to the formation of 4-nitrophenol as a degradation product. cdc.gov This metabolite can then be transported from agricultural fields into nearby water bodies via runoff. tidjma.tn

Atmospheric Deposition: Nitrophenols are formed in the atmosphere through several mechanisms. Photochemical reactions involving aromatic compounds like benzene (B151609) and toluene (B28343) in the presence of nitrogen oxides can produce nitrophenols. cdc.gov Vehicle exhaust is another significant source, resulting from the thermal reaction between fuel and nitrogen oxides. cdc.gov These atmospherically formed nitrophenols can then be deposited onto land and water surfaces through wet (rain, snow) and dry deposition. cdc.govscbt.com Biomass burning is also a recognized source of nitrophenols in the atmosphere. mdpi.comnoaa.gov

Given that 2-bromo-4-methyl-6-nitrophenol is a substituted nitrophenol, its release pathways would likely mirror those of other nitrophenols, originating from its synthesis and use in chemical manufacturing or potentially as a byproduct of other industrial processes.

Environmental Persistence and Stability

The persistence of nitrophenols in the environment is a key factor in their potential for causing long-term contamination. Their stability is largely dictated by their chemical structure and the environmental conditions they encounter. tidjma.tntidjma.tn

Nitrophenols are generally considered recalcitrant, or resistant to biodegradation. researchgate.netjebas.org This resistance stems from their chemical structure:

The aromatic ring is inherently stable. tidjma.tn

The presence of the nitro (-NO₂) group, which is an electron-withdrawing group, makes the aromatic ring less susceptible to the oxidative attacks by microbial enzymes that typically initiate degradation. researchgate.net

Compounds with more substituent groups on the benzene ring tend to be more recalcitrant. researchgate.net Therefore, it can be inferred that this compound, with three substituent groups, would exhibit significant resistance to biodegradation. While many microorganisms are unable to readily break down these compounds, some specialized bacteria and fungi have been identified that can utilize nitrophenols as a source of carbon and nitrogen, though often slowly. epa.govnih.goviwaponline.com

The environmental half-life of a nitrophenol is highly variable and depends on the specific compound and a range of environmental factors. cdc.gov Key factors include the presence of sunlight, oxygen levels, temperature, pH, and the availability of adapted microorganisms. iwaponline.com

In Water: Photolysis (degradation by sunlight) is a major degradation pathway in surface waters. cdc.govscbt.com Half-lives can range from one to eight days in fresh water but may extend from 13 to 139 days in seawater. cdc.gov

In Soil: Biodegradation is considered the most important fate process in soil. cdc.govscbt.com The rate is significantly influenced by oxygen availability. For example, the half-life of 4-nitrophenol in topsoil can be as short as 1-3 days under aerobic (oxygen-rich) conditions, but extends to around 14 days under anaerobic (oxygen-poor) conditions. cdc.gov In subsoils, where microbial activity is lower, the half-life can increase to 40 days or more. cdc.govcdc.gov

In Air: The atmospheric half-lives of nitrophenols are estimated to be between 3 and 18 days, with photolysis and physical removal via deposition being the primary fate processes. cdc.govnih.gov

For this compound, one would expect its persistence to be governed by these same factors. The presence of a bromine atom may further influence its degradation rate, but specific studies are lacking.

| Compound | Environmental Compartment | Conditions | Estimated Half-life | Source |

|---|---|---|---|---|

| General Nitrophenols | Atmosphere | - | 3–18 days | cdc.gov |

| General Nitrophenols | Fresh Water (Surface) | Photolysis/Biodegradation | 1–8 days | cdc.gov |

| General Nitrophenols | Sea Water (Surface) | Photolysis/Biodegradation | 13–139 days | cdc.gov |

| 2-Nitrophenol | Soil (Sandy Loam) | Aerobic | ~12 days | cdc.govcdc.gov |

| 4-Nitrophenol | Topsoil | Aerobic | 1–3 days | cdc.gov |

| 4-Nitrophenol | Topsoil | Anaerobic | ~14 days | cdc.gov |

| 4-Nitrophenol | Subsoil | Aerobic | ~40 days | cdc.gov |

Degradation Mechanisms in Environmental Compartments

Nitrophenols are broken down in the environment through both abiotic (non-biological) and biotic (biological) processes.

Photolysis: In the atmosphere and in sunlit surface waters, nitrophenols can absorb ultraviolet radiation, leading to the cleavage of chemical bonds. researchgate.netunito.it This is a significant degradation pathway for many nitrophenols and can lead to the formation of secondary organic aerosols. mdpi.comnoaa.gov The photolysis of nitrophenols in the atmosphere is also a potential source of nitrous acid (HONO), a precursor to hydroxyl radicals which are important in atmospheric chemistry. noaa.govunito.it

Biodegradation: In soil and water, microorganisms can degrade nitrophenols, although often slowly. frontiersin.orgnih.gov Aerobic degradation pathways typically involve monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to intermediates like catechol or hydroquinone (B1673460), which can then undergo ring cleavage. scbt.comiwaponline.com Under anaerobic conditions, the nitro group is often reduced to an amino group, forming aminophenols, before further degradation occurs. cdc.gov

The specific degradation pathway for this compound has not been elucidated. However, it would likely involve initial enzymatic attacks similar to those seen with other nitrophenols, potentially leading to the removal of the nitro, bromo, or methyl groups and eventual cleavage of the aromatic ring. The complexity of its structure suggests that its complete mineralization would require a consortium of microorganisms with diverse enzymatic capabilities.

Photolysis in Water and Air

Photolysis, or degradation by light, is a significant process determining the fate of nitrophenols in the environment, particularly in the atmosphere and near-surface waters. cdc.gov Nitrophenols, including 2-nitrophenol and 4-nitrophenol, exhibit strong absorption of sunlight, which can trigger their dissociation in both gaseous and aqueous phases. rsc.orgrsc.org This process can be a major atmospheric sink for these compounds. mdpi.com

In the gas phase, the photolysis of nitrophenols can be an important daytime source of atmospheric nitrous acid (HONO) and hydroxyl radicals (OH•), which are key species in atmospheric chemistry. rsc.orgrsc.org The primary photolytic products are often hydroxyl radicals and nitrogen monoxide (NO), rather than HONO directly. rsc.org In the aqueous phase, the process is also efficient. For instance, 4-nitrophenol is noted to generate HONO more readily in water due to its higher solubility and interaction with water molecules. rsc.orgrsc.org The estimated atmospheric half-lives for common nitrophenols range from 3 to 18 days. cdc.gov

For this compound, photolysis is expected to be a relevant degradation pathway. The presence of the chromophoric nitrophenol base structure suggests it will absorb solar radiation. The carbon-bromine bond is also susceptible to photolytic cleavage. Photodegradation of brominated compounds can result in the formation of less brominated, and potentially more persistent and toxic, intermediates through a process of debromination. nih.gov Therefore, the photolysis of this compound could lead to a complex mixture of degradation products in both air and water.

Bioremediation Strategies

Bioremediation is considered a cost-effective and environmentally sound approach for the removal of nitrophenols from contaminated soil and water. iwaponline.com This strategy utilizes the metabolic capabilities of microorganisms to degrade these toxic compounds into less harmful substances. researchgate.netjebas.org Successful bioremediation has been demonstrated in both laboratory and small-scale field studies, where the introduction of specific bacterial strains into contaminated soil led to the rapid depletion of p-nitrophenol. acs.org The effectiveness of bioremediation depends on various environmental factors, including pH, temperature, and moisture levels, as well as the presence of suitable microbial populations. iwaponline.comacs.org In some cases, the presence of a labile co-substrate, such as acetate, is crucial for maintaining the structural and functional integrity of the microbial consortia (e.g., aerobic granules) used for degrading toxic compounds like nitrophenols. nih.gov

The microbial biodegradation of nitrophenols proceeds through several distinct metabolic pathways, primarily differing in the initial steps of catabolism. Two major aerobic pathways have been extensively studied: the hydroquinone pathway and the 1,2,4-benzenetriol (B23740) (or hydroxyquinol) pathway. frontiersin.orgnih.gov

Hydroquinone Pathway: This pathway is common in Gram-negative bacteria, such as Pseudomonas and Moraxella species. iwaponline.comnih.gov It involves an initial monooxygenase-catalyzed removal of the nitro group as nitrite (B80452), forming hydroquinone. nih.gov The hydroquinone is then further degraded via ring cleavage to intermediates like γ-hydroxymuconic semialdehyde and maleylacetic acid, eventually entering central metabolic cycles. frontiersin.orgnih.gov

1,2,4-Benzenetriol (Hydroxyquinol) Pathway: This pathway is more frequently observed in Gram-positive bacteria, including Arthrobacter and Rhodococcus species. iwaponline.comnih.gov In this route, p-nitrophenol is first converted to 4-nitrocatechol, which is subsequently transformed into 1,2,4-benzenetriol with the release of nitrite. frontiersin.orgnih.gov The 1,2,4-benzenetriol then undergoes ring cleavage. nih.gov

The degradation of this compound would likely follow a modified version of these pathways. The initial enzymatic attack could be influenced by the positions of the bromo, methyl, and nitro substituents. Studies on substituted nitrophenols, such as 3-methyl-4-nitrophenol (B363926) and 4-chloro-2-nitrophenol, show that the same enzymatic machinery used for p-nitrophenol can be adapted to degrade these derivatives, although the efficiency may vary. frontiersin.org The presence of the bromine atom may require specific dehalogenase enzymes for its removal, or it may be removed after the aromatic ring is cleaved.

Table 1: Comparison of Major Aerobic Microbial Degradation Pathways for p-Nitrophenol

| Feature | Hydroquinone Pathway | 1,2,4-Benzenetriol (Hydroxyquinol) Pathway |

|---|---|---|

| Typical Microorganisms | Gram-negative bacteria (Pseudomonas, Moraxella, Burkholderia) iwaponline.comnih.gov | Gram-positive bacteria (Arthrobacter, Bacillus, Rhodococcus) iwaponline.comnih.gov |

| Initial Step | Direct removal of the nitro group to form hydroquinone. nih.gov | Hydroxylation to form 4-nitrocatechol. frontiersin.org |

| Key Intermediates | 1,4-Benzoquinone, Hydroquinone, Maleylacetate. iwaponline.comfrontiersin.org | 4-Nitrocatechol, 1,2,4-Benzenetriol, Maleylacetate. iwaponline.comfrontiersin.org |

| Nitro Group Release | Occurs as the first step, releasing nitrite. nih.gov | Occurs after the initial hydroxylation, releasing nitrite from 4-nitrocatechol. nih.gov |

Nitrophenol degradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the mechanisms and rates differ significantly.

Aerobic Degradation: Under aerobic conditions, degradation is typically initiated by oxygenases that incorporate oxygen into the aromatic ring, leading to the removal of the nitro group as nitrite and subsequent ring cleavage, as described in the pathways above. ethz.ch Aerobic processes are generally faster and can lead to the complete mineralization of nitrophenols to carbon dioxide, water, and inorganic ions. nih.gov For example, Arthrobacter protophormiae has been shown to completely deplete p-nitrophenol from contaminated soil within five days under optimal aerobic conditions. acs.org

Anaerobic Degradation: In the absence of oxygen, the primary transformation involves the reduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH) and subsequently to an amino group (-NH₂), forming aminophenols. cdc.govethz.ch For instance, under anaerobic conditions, 3-nitrophenol (B1666305) is reduced to 3-hydroxylaminophenol. ethz.ch While this initial reduction detoxifies the compound to some extent, further degradation of the resulting aminophenol is often slow. cdc.gov Complete mineralization under anaerobic conditions is less common and often requires a consortium of different microbial species. researchgate.net

For this compound, aerobic degradation would be the preferred route for complete removal. However, in anoxic environments like deep soil or sediments, anaerobic reduction of the nitro group would likely be the initial transformation step, leading to the formation of 2-bromo-6-amino-4-methylphenol. The fate of this brominated aminophenol would then depend on the available microbial consortia.

Advanced Oxidation Processes (AOPs) for Nitrophenol Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.govresearchgate.net AOPs are effective for degrading recalcitrant compounds like nitrophenols that are resistant to conventional treatment methods. nih.govtandfonline.com These processes can achieve high degradation efficiency and can lead to the complete mineralization of the pollutants into non-toxic products like CO₂, water, and mineral acids. nih.govresearchgate.net

Several AOPs have been successfully applied for the degradation of nitrophenols:

Fenton and Photo-Fenton: This process uses iron salts (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. It has been identified as a very promising method for the destruction of 4-nitrophenol. tandfonline.comresearchgate.net

H₂O₂/UV Photolysis: The photolysis of hydrogen peroxide with ultraviolet (UV) light is another effective method for generating hydroxyl radicals for pollutant degradation. tandfonline.com

Ozonation: Using ozone (O₃), often in combination with UV light or H₂O₂, can effectively degrade nitrophenols. tandfonline.com

Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon illumination with UV light generates electron-hole pairs that react with water to produce hydroxyl radicals. nih.gov

Electrochemical Oxidation: This method involves the generation of oxidants on the surface of an anode to degrade organic pollutants. A solar-driven thermal electrochemical process (STEP) has been shown to effectively transform 2-nitrophenol into CO₂ and other substances. nih.gov

These processes would be effective for the degradation of this compound. The strong oxidizing power of hydroxyl radicals would readily attack the aromatic ring, leading to its cleavage and the eventual release of bromide, nitrate (B79036), and mineralization to CO₂.

Table 2: Overview of Advanced Oxidation Processes (AOPs) for Nitrophenol Degradation

| AOP Method | Principle | Key Reactants/Components | Advantages | Reference |

|---|---|---|---|---|

| Fenton Reagent | Generation of •OH radicals from the reaction of Fe²⁺ with H₂O₂. | Fe²⁺ salts, H₂O₂ | High efficiency, operates at ambient conditions. | tandfonline.com |

| H₂O₂/UV | UV photolysis of H₂O₂ to produce •OH radicals. | H₂O₂, UV light | No sludge production, effective for various organics. | tandfonline.com |

| Ozonation (O₃/UV, O₃/H₂O₂) | Oxidation by molecular ozone and •OH radicals formed from ozone decomposition. | Ozone (O₃), UV light, H₂O₂ | Strong oxidizing power, effective disinfection. | tandfonline.com |

| Heterogeneous Photocatalysis | Generation of •OH radicals on a semiconductor surface under UV irradiation. | Semiconductor (e.g., TiO₂), UV light | Catalyst is reusable, potential for solar energy use. | nih.gov |

| Electrochemical AOPs | Anodic oxidation and generation of oxidants on the electrode surface. | Electrodes, electrical current | Amenable to automation, no need for chemical addition. | nih.gov |

Isomerism and its Impact on Environmental Fate

Isomerism plays a critical role in the environmental fate of nitrophenols. The relative positions of the hydroxyl and nitro groups on the benzene ring (ortho-, meta-, or para-) significantly influence the compound's physical and chemical properties, such as water solubility, pKa, vapor pressure, and reactivity. nih.govresearchgate.net These properties, in turn, affect their distribution, persistence, and degradation rates in the environment. acs.org

For example, 4-nitrophenol is generally more toxic than 2-nitrophenol and 3-nitrophenol. epa.gov The position of the nitro group also affects the susceptibility of the compound to microbial attack. Some microbial enzymes show specificity for a particular isomer. For instance, the enzyme system in Pseudomonas putida B2 can mineralize 2-nitrophenol but not other isomers. ethz.chacs.org Similarly, photolysis rates and pathways can differ between isomers; 2-nitrophenol can form an intramolecular hydrogen bond, which may affect its photochemical behavior compared to 4-nitrophenol. rsc.org

In the case of this compound, the specific arrangement of four different substituents dictates its unique properties. The nitro group is ortho to the hydroxyl group, suggesting potential for intramolecular hydrogen bonding similar to 2-nitrophenol. The bromine atom at position 2 and the methyl group at position 4 will further modify the molecule's polarity, steric hindrance, and the electron density of the aromatic ring, thereby influencing its partitioning in the environment (e.g., sorption to soil) and its accessibility to degradative enzymes and chemical oxidants.

Monitoring and Detection of Nitrophenols in Environmental Media

The monitoring and detection of nitrophenols in environmental samples like water, air, and soil are essential for assessing contamination levels and human exposure risks. cdc.govrsc.org Various analytical techniques have been developed for this purpose, ranging from traditional laboratory-based methods to novel in-situ sensors.

Traditional methods typically involve sample collection followed by extraction and analysis using chromatographic techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector, is a common method for separating and quantifying nitrophenol isomers in water samples. nih.gov

Gas Chromatography (GC): GC, usually combined with mass spectrometry (GC-MS), is another powerful technique used for the determination of nitrophenols, often requiring a derivatization step to increase their volatility. researchgate.netrsc.org

More recent advancements have focused on developing faster, more sensitive, and field-deployable methods:

Fluorescent Sensors: Metal-organic frameworks (MOFs) have been developed as highly sensitive and selective fluorescent sensors for detecting trace amounts of nitrophenols in aqueous media. rsc.org

In-situ Sampling: Techniques like diffusive gradients in thin films (DGT) allow for the in-situ sampling and measurement of time-averaged concentrations of nitrophenols in aquatic systems, providing more accurate environmental assessment than traditional grab samples. nih.gov

Spectrophotometry: Derivative spectrophotometry offers a rapid and inexpensive method for the simultaneous determination of nitrophenol isomers in mixtures without prior separation. researchgate.net

The detection of this compound would be achievable with standard methods like HPLC-UV or GC-MS. The presence of bromine would provide a distinct isotopic signature in mass spectrometry, aiding in its identification. The development of specific sensors or DGT methods would require calibration and validation for this particular substituted nitrophenol.

Table 3: Methods for Monitoring and Detection of Nitrophenols

| Technique | Description | Application | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Chromatographic separation followed by detection based on UV light absorption. | Water samples | Good for isomer separation, quantitative. | Requires laboratory analysis, solvent use. | nih.gov |

| GC-MS | Chromatographic separation of volatile compounds followed by mass-based detection. | Water, soil, air | High sensitivity and specificity, structural identification. | Often requires derivatization, lab-based. | rsc.org |

| Fluorescent MOF Sensors | Detection based on fluorescence quenching upon binding of nitrophenols to a metal-organic framework. | Water samples | High sensitivity, rapid detection, potential for portability. | Susceptible to matrix interference. | rsc.org |

| Diffusive Gradients in Thin Films (DGT) | In-situ passive sampling technique that accumulates analytes over time. | Aquatic environments | Provides time-weighted average concentrations, reduces matrix effects. | Requires specific calibration, longer deployment times. | nih.gov |

| Derivative Spectrophotometry | Mathematical manipulation of absorbance spectra to resolve overlapping signals. | Water samples | Rapid, inexpensive, no separation needed. | Lower sensitivity and selectivity than chromatographic methods. | researchgate.net |

Biological Activities and Mechanistic Insights of Phenolic Compounds with Potential Relevance to 2 Bromo 4 Methyl 6 Nitrophenol

Antimicrobial Properties

Phenolic compounds are well-documented for their antimicrobial properties against a broad spectrum of microorganisms, including bacteria and fungi. The introduction of halogen atoms, such as bromine, and nitro groups to the phenolic ring can modulate this activity. For instance, bromophenols found in marine algae have demonstrated significant antimicrobial effects. Similarly, nitrophenol derivatives have been investigated for their antibacterial and antifungal capabilities.

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies on various substituted phenols have yielded a range of MIC values, highlighting the influence of molecular structure on antimicrobial potency.

Table 1: Antimicrobial Activity (MIC) of Selected Phenolic Compounds against Various Microorganisms

| Compound | Microorganism | MIC (µM) | Reference |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 | nih.gov |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Staphylococcus epidermidis | 35 µg/mL | nih.gov |

| Lanosol ethyl ether | Bacteria and Fungi (mean) | ~828 (bacteriostatic/fungistatic) | nih.gov |

| Lanosol ethyl ether | Bacteria and Fungi (mean) | ~2118 (bactericidal/fungicidal) | nih.gov |

| A bromophenol from Rhodomela confervoides | Gram-positive and Gram-negative bacteria | < 121 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Mechanisms of Action against Microorganisms

The antimicrobial action of phenolic compounds is generally attributed to several mechanisms that disrupt essential cellular functions in microorganisms. A primary mode of action involves damage to the cell membrane. The lipophilic nature of many phenolic compounds allows them to partition into the lipid bilayer of the microbial cell membrane, altering its fluidity and permeability. This disruption can lead to the leakage of intracellular components, such as ions and ATP, and ultimately, cell death.

Furthermore, phenolic compounds can inhibit the activity of intracellular enzymes. By binding to microbial enzymes, they can interfere with critical metabolic pathways. The elevation of the lipophilic character of phenolic compounds enhances their antimicrobial activity by favoring their interaction with the cell membrane, which may induce irreversible damage and coagulation of the cell content.

Antioxidant Activities

The antioxidant properties of phenolic compounds are among their most studied biological activities. These compounds can neutralize free radicals, which are highly reactive molecules that can cause oxidative damage to cells, contributing to aging and various diseases. The antioxidant capacity is often evaluated by measuring the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to scavenge 50% of a specific free radical.

The presence of hydroxyl groups on the aromatic ring is crucial for the antioxidant activity of phenols. Additionally, substituents like bromine and nitro groups can influence this activity by altering the electronic properties of the molecule.

Table 2: Antioxidant Activity (IC50) of Selected Bromophenols

| Compound | Assay | IC50 (µM) | Reference |

| A bromophenol from Symphyocladia latiuscula | DPPH | 7.5 | nih.gov |

| A bromophenol from Symphyocladia latiuscula | DPPH | 24.7 | nih.gov |

| A bromophenol from Polysiphonia urceolata | DPPH | 6.1 | nih.gov |

| A bromophenol from Polysiphonia urceolata | DPPH | 6.8 | nih.gov |

| A bromophenol from Polysiphonia urceolata | DPPH | 35.8 | nih.gov |

| Nitrogen-containing bromophenol from Rhodomela confervoides | DPPH | 5.2 | nih.gov |

| Nitrogen-containing bromophenol from Rhodomela confervoides | DPPH | 5.7 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Free Radical Scavenging Mechanisms

Phenolic compounds primarily exert their antioxidant effects through two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization, making it less likely to initiate further oxidative reactions.

In the SET mechanism, the phenolic compound donates an electron to the free radical, forming a radical cation and an anion. The radical cation of the phenol (B47542) can then be deprotonated. The efficiency of these mechanisms is influenced by the chemical structure of the phenolic compound, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring.

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, phenolic compounds can also modulate endogenous antioxidant defense systems. They can influence cellular signaling pathways involved in oxidative stress response. For example, some phenolic compounds are known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and detoxification enzymes. By activating this pathway, phenolic compounds can enhance the cell's intrinsic ability to combat oxidative stress.

Enzyme Interaction and Inhibition Studies

Phenolic compounds are known to interact with and inhibit a variety of enzymes. This inhibition can be a key mechanism underlying their biological effects. The inhibitory activity is often characterized by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which represents the concentration of an inhibitor required to produce half-maximum inhibition.